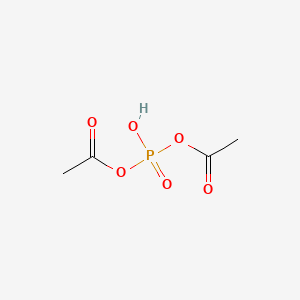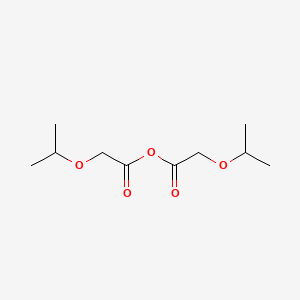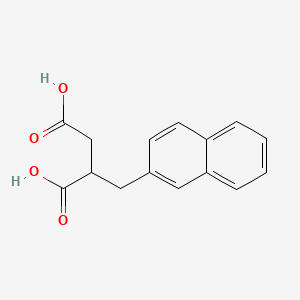
Naphthyl-2-methyl-succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthyl-2-methyl-succinic acid is a member of naphthalenes.
科学的研究の応用
Anaerobic Degradation and Environmental Impact
Naphthyl-2-methyl-succinic acid plays a significant role in the anaerobic degradation of 2-methylnaphthalene, a process vital for environmental remediation. Studies have shown that in sulfate-reducing cultures, naphthyl-2-methyl-succinic acid is a degradation product formed by the addition of fumarate to the methyl group of 2-methylnaphthalene. This process is analogous to the anaerobic degradation pathways of other hydrocarbons like toluene, suggesting a general mechanism in the biodegradation of aromatic hydrocarbons under anaerobic conditions (Annweiler et al., 2000), (Safinowski & Meckenstock, 2006), (Safinowski & Meckenstock, 2004).
Development of Fluorescent Probes
Naphthyl-2-methyl-succinic acid derivatives have been utilized in the synthesis of fluorescent probes for biomedical applications. For instance, a novel fluorescent probe for β-amyloids, synthesized using a derivative of naphthyl-2-methyl-succinic acid, has shown high binding affinities and potential for diagnosing Alzheimer’s disease (Fa et al., 2015).
Synthesis of Pharmaceutical Intermediates
The compound has been employed in the synthesis of various pharmaceutical intermediates, illustrating its importance in drug development. For example, an efficient synthesis method for optically pure (R)-(1-naphthylmethyl)succinic acid, a key intermediate in renin inhibitors, has been established, demonstrating the compound's utility in medicinal chemistry (Ito et al., 1990).
Biochemical and Toxicological Research
Naphthyl-2-methyl-succinic acid has also been referenced in studies exploring biochemical processes and toxicological impacts of various compounds. For example, its analogues have been investigated in the context of cytotoxicity, liver and kidney enzyme activities, and microbody proliferation in liver cells (Fenoglio et al., 2008), (Kleemann & Meckenstock, 2011), (Reddy & Rao, 1977).
特性
CAS番号 |
350044-88-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
2-(naphthalen-2-ylmethyl)butanedioic acid |
InChI |
InChI=1S/C15H14O4/c16-14(17)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,16,17)(H,18,19) |
InChIキー |
PYGFLAQSMTXFMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



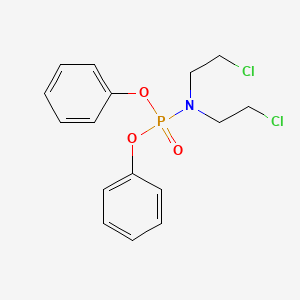

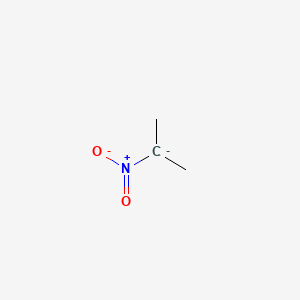
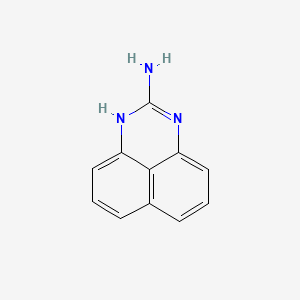
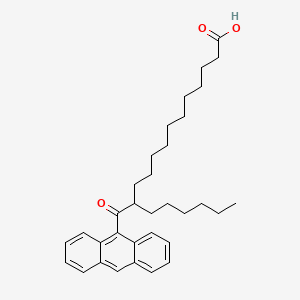
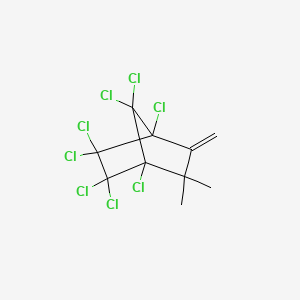
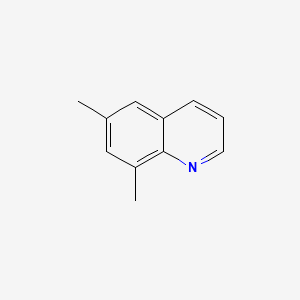


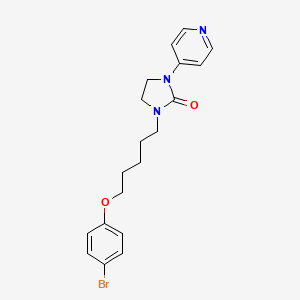

![3-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1211763.png)
